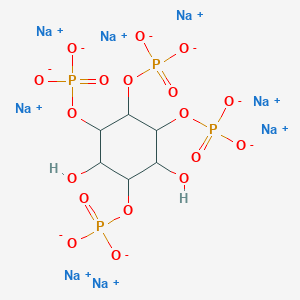
Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate, also known as octasodium 2,6-dihydroxy-3,4,5-tris(phosphonatooxy)cyclohexyl phosphate, is a complex organophosphate compound with the molecular formula C6H8Na8O18P4 and a molecular weight of 675.93 g/mol . This compound is characterized by its high solubility in DMSO and its white to off-white lyophilized powder form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate typically involves the phosphorylation of inositol derivatives. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions using automated reactors to ensure precise control over reaction conditions. The product is then purified through crystallization or lyophilization to obtain the desired purity and form .
Chemical Reactions Analysis
Types of Reactions
Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the phosphate ester bonds.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate groups are replaced by other nucleophiles.
Complexation: The compound can form complexes with metal ions due to the presence of multiple phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, nucleophiles such as amines or alcohols for substitution reactions, and metal salts for complexation reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can yield inositol and inorganic phosphate, while substitution reactions can produce various phosphorylated derivatives .
Scientific Research Applications
Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in phosphorylation reactions and as a complexing agent for metal ions.
Biology: Studied for its role in cellular signaling pathways involving inositol phosphates.
Medicine: Investigated for its potential therapeutic effects in diseases related to phosphate metabolism.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate involves its interaction with molecular targets such as enzymes and receptors involved in phosphate metabolism. The compound can modulate the activity of these targets by acting as a phosphate donor or by forming complexes with metal ions, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Inositol 1,3,4,5-tetrakisphosphate: Another inositol phosphate derivative with similar chemical properties.
D-myo-Inositol-1,3,4,5-tetrakisphosphate sodium salt: A closely related compound with similar applications in research.
Uniqueness
Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate is unique due to its high degree of phosphorylation and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high phosphate content and strong metal-binding properties .
Properties
Molecular Formula |
C6H8Na8O18P4 |
|---|---|
Molecular Weight |
675.93 g/mol |
IUPAC Name |
octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H16O18P4.8Na/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8 |
InChI Key |
QYQMPPDYTHNACQ-UHFFFAOYSA-F |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one](/img/structure/B13397292.png)
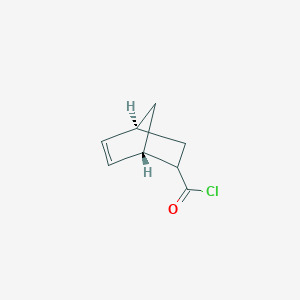
![(2E,4S)-2,5-dimethyl-4-[(2S)-N,3,3-trimethyl-2-[(2S)-3-methyl-2-(methylamino)-3-phenylbutanamido]butanamido]hex-2-enoic acid; trifluoroacetic acid](/img/structure/B13397299.png)

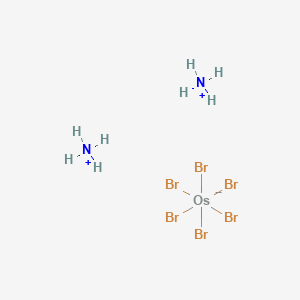
![7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13397333.png)

![sodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13397340.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide](/img/structure/B13397341.png)
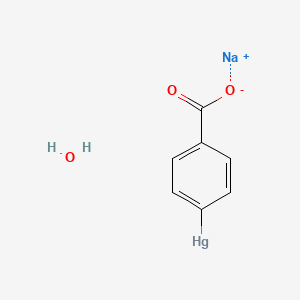
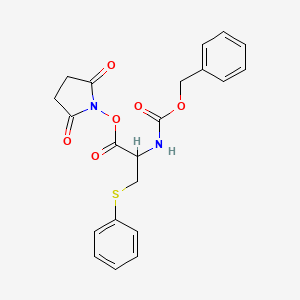
![[6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate](/img/structure/B13397358.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine](/img/structure/B13397374.png)
